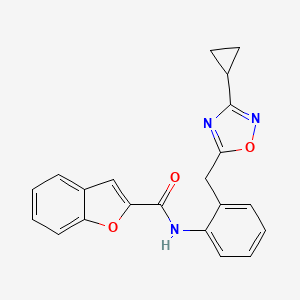![molecular formula C24H21N3O4S B3009104 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-25-3](/img/structure/B3009104.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, a pyrrolidine ring, and a sulfonylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the phenyl group: The benzo[d]oxazole intermediate is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction.
Introduction of the sulfonyl group: The phenyl intermediate is sulfonylated using a sulfonyl chloride reagent in the presence of a base.
Formation of the pyrrolidine ring: The sulfonylated intermediate is reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, which could lead to the development of new drugs.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may interact with aromatic amino acids in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
N-(4-(benzimidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a benzimidazole moiety.
N-(4-(quinolin-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Features a quinoline ring.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its interaction with biological targets and its overall chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-23(17-9-13-20(14-10-17)32(29,30)27-15-3-4-16-27)25-19-11-7-18(8-12-19)24-26-21-5-1-2-6-22(21)31-24/h1-2,5-14H,3-4,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCVWGAWASXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)
![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)


![8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)

![1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3009029.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)





